molecular formula C8H9BrN2O2 B2562260 2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide CAS No. 1376328-07-2

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide

Cat. No. B2562260
CAS RN: 1376328-07-2
M. Wt: 245.076
InChI Key: KCNSKVUVRRMRAN-UHFFFAOYSA-N
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Description

“2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. The pyridine ring in this compound is substituted at the 2nd position with a bromine atom and an oxy-acetamide group. The acetamide group is further substituted with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the bromine atom, and the oxy-acetamide group. The bromine atom would be expected to add significant weight to the molecule .


Chemical Reactions Analysis

As an organic compound containing a pyridine ring and a bromine atom, this compound could potentially undergo a variety of chemical reactions. The bromine atom could act as a leaving group in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly quite reactive. The pyridine ring could confer aromatic stability .

Scientific Research Applications

Synthesis and Reactivity

  • The compound and its derivatives serve as key intermediates in synthetic organic chemistry for the preparation of various heterocyclic compounds. For instance, research demonstrates the synthetic routes and chemical oxidation of related compounds, highlighting their utility in generating a diverse array of products under different reaction conditions, which can be characterized by spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).

Antibacterial and Antimicrobial Applications

  • Certain derivatives exhibit potent antibacterial activity, offering a basis for the development of new antimicrobial agents. For example, novel 2-methyl-1-oxacephalosporins with substituents related to the query compound have shown promising antibacterial properties and a broad spectrum of activity, highlighting the potential of these derivatives in combating microbial infections (Okonogi et al., 1990).

Enzyme Inhibition and Biological Activity

  • Research into related compounds has identified them as potent inhibitors of specific enzymes, such as monoamine oxidase A (MAO-A), thereby indicating their potential in developing treatments for conditions associated with enzyme dysregulation. This is particularly relevant in the context of oxazolidinone antibacterial agents, where modifications to the conventional acetamide functionality have been explored to reduce undesired side effects (Reck et al., 2005).

Drug Development and Pharmacological Research

  • The compound and its analogs have been investigated for their pharmacological properties, including their role in drug development and as pharmacological tools. For example, derivatives have been used as chemical probes to study enzyme activity, offering insights into enzyme mechanisms and potential therapeutic targets (Lane & Thill, 1978).

Material Science and Molecular Design

  • These compounds also find applications in materials science and molecular design, where their structural and electronic properties can be leveraged to develop novel materials with specific functions. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been utilized to synthesize novel pyridine derivatives from related compounds, demonstrating their versatility in organic synthesis and potential in creating materials with desired properties (Ahmad et al., 2017).

properties

IUPAC Name

2-(2-bromopyridin-3-yl)oxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10-7(12)5-13-6-3-2-4-11-8(6)9/h2-4H,5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNSKVUVRRMRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Bromopyridin-3-yl)oxy)-N-methylacetamide

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